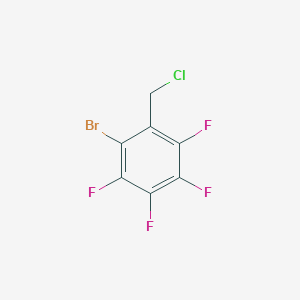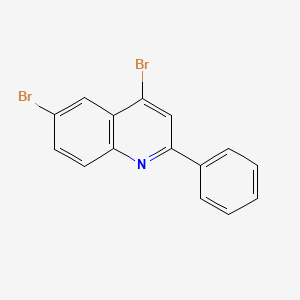![molecular formula C10H10BrNO2 B1628932 8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one CAS No. 688363-73-7](/img/structure/B1628932.png)
8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one
概要
説明
“8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one” is a chemical compound . It is used for research and development purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids was achieved through a copper(I) catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as 1H NMR, 13C NMR, and mass spectra .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, the synthesis of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids involved a copper(I) catalyzed one-pot reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, the predicted boiling point is 517.4±50.0 °C, the predicted density is 1.545±0.06 g/cm3, and the predicted pKa is 10.90±0.40 .科学的研究の応用
Cancer Treatment Research
One significant application involves the design and synthesis of selective bromodomain containing protein 4 (BRD4) inhibitors for treating prostate cancer. A series of 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, including 8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one, were synthesized and evaluated for their potency in inhibiting BRD4(1) with nanomolar IC50 values. These compounds showed high selectivity over non-BET subfamily members and effectively suppressed cell growth, colony formation, and the expression of androgen receptor (AR), AR-regulated genes, and MYC in prostate cancer cell lines. This research indicates the potential of these compounds in developing new therapeutic agents for prostate cancer treatment (Qiu-ping Xiang et al., 2018).
Material Science and Chemical Synthesis
In material science and chemical synthesis, this compound is utilized as an intermediate in synthesizing novel compounds with unique structural and potentially useful properties. For instance, its derivatives have been explored in the synthesis of spiro 3-bromo-4,5-dihydroisoxazoles via [1,3]dipolar cycloaddition reactions, demonstrating high atom economy in the process (Ebrahim Soleimani et al., 2015). Additionally, its use has been reported in the synthesis of heteroatom-bridged calixarenes, contributing to advancements in supramolecular chemistry by offering platforms for studying unique cavity structures and their applications (Meining Wang & Hai‐Bo Yang, 2004).
Antimicrobial Research
Derivatives of this compound have also been investigated for their antimicrobial properties. Specifically, benzo[b][1,4]oxazin-3(4H)-ones carrying various substituents were synthesized via Smiles rearrangement and assayed for their antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. The study highlighted the significance of the fluorine atom in enhancing the antimicrobial properties of these compounds, providing insights into designing more effective antimicrobial agents (Liang Fang et al., 2011).
作用機序
特性
IUPAC Name |
8-bromo-2,2-dimethyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-10(2)9(13)12-7-5-3-4-6(11)8(7)14-10/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPVSNYNICRCNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C(=CC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619183 | |
| Record name | 8-Bromo-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
688363-73-7 | |
| Record name | 8-Bromo-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanedinitrile, 2-[[4-[ethyl(phenylmethyl)amino]phenyl]methylene]-](/img/structure/B1628849.png)


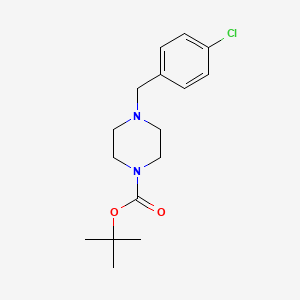
![2-Phenoxymethyl-[1,3]dioxolane](/img/structure/B1628854.png)
![2-m-Tolyloxymethyl-[1,3]dioxolane](/img/structure/B1628855.png)
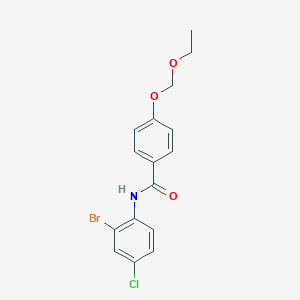
![3-Bromoisothiazolo[3,4-b]pyridine](/img/structure/B1628860.png)

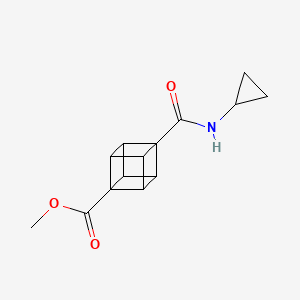
![(2E)-2-Acetamido-3-([1,1'-biphenyl]-4-yl)prop-2-enoic acid](/img/structure/B1628864.png)
